

# FGA145: A Technical Guide to a Peptidyl Nitroalkene Inhibitor of Cysteine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FGA145    |           |
| Cat. No.:            | B12377170 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**FGA145** is a peptidyl nitroalkene that has demonstrated potent inhibitory activity against viral and host cysteine proteases, positioning it as a compound of interest for antiviral drug development. This technical guide provides a comprehensive overview of **FGA145**, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. Special emphasis is placed on its activity as a reversible covalent inhibitor of SARS-CoV-2 main protease (Mpro) and human cathepsins.

# Introduction: The Therapeutic Potential of Peptidyl Nitroalkenes

Peptidyl nitroalkenes represent a class of inhibitors that act as Michael acceptors.[1] The nitroalkene "warhead" is an electrophilic group that can react with nucleophilic residues, such as the cysteine in the active site of proteases, to form a covalent bond.[2] Unlike some covalent inhibitors that bind irreversibly, the interaction of peptidyl nitroalkenes is characterized by a reversible covalent mechanism.[1] This reversibility can be advantageous in drug design, potentially reducing off-target effects and toxicity.[3] **FGA145** has emerged as a notable example from this class, with significant activity against key proteases involved in viral infections.[1]



### **Mechanism of Action of FGA145**

**FGA145** functions as a reversible covalent inhibitor of cysteine proteases.[1] The mechanism involves a two-step process:

- Non-covalent Binding: The peptidyl backbone of FGA145 first binds non-covalently to the
  active site of the target protease. This initial binding is driven by shape complementarity and
  non-covalent interactions between the inhibitor and the enzyme's binding pockets.
- Reversible Covalent Adduct Formation: Following initial binding, the nucleophilic thiol group
  of the catalytic cysteine residue in the protease's active site attacks the electrophilic
  nitroalkene "warhead" of FGA145. This results in the formation of a covalent thioether
  linkage. The nitroalkene chemistry allows for this bond to be reversible, establishing an
  equilibrium between the non-covalently bound, covalently bound, and unbound states.[4]

This mechanism of action leads to potent inhibition of the target protease's activity.





Click to download full resolution via product page

Mechanism of reversible covalent inhibition by FGA145.

# **Quantitative Inhibitory Data**

The inhibitory potency of **FGA145** has been quantified against several key cysteine proteases. The following tables summarize the available data.

Table 1: Enzymatic Inhibition of **FGA145** against Various Proteases



| Target Protease    | Inhibition Constant (Ki) | Reference |
|--------------------|--------------------------|-----------|
| SARS-CoV-2 Mpro    | 1-10 μΜ                  | [1]       |
| Rhodesain (RhD)    | 1.63 nM                  | [1]       |
| Cruzain (CRZ)      | 12.6 nM                  | [1]       |
| Cathepsin L (CatL) | 53.0 nM                  | [1]       |
| Cathepsin B (CatB) | 206 nM                   | [1]       |

Table 2: Cellular Antiviral Activity and Cytotoxicity of FGA145

| Cell Line  | Virus      | EC50    | CC50     | Reference |
|------------|------------|---------|----------|-----------|
| Huh-7-ACE2 | SARS-CoV-2 | 11.7 μΜ | > 100 μM | [1][5]    |

# **Impact on Signaling Pathways**

**FGA145**'s inhibitory activity against SARS-CoV-2 Mpro and Cathepsin L suggests it can interfere with critical stages of the viral lifecycle.

# **Inhibition of Viral Replication via Mpro**

The SARS-CoV-2 main protease (Mpro) is a viral cysteine protease essential for the replication of the virus.[6] It cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins (nsps).[7][8] These nsps are necessary to form the replication and transcription complex (RTC), which is responsible for replicating the viral genome. By inhibiting Mpro, **FGA145** is expected to block the processing of these polyproteins, thereby preventing the formation of a functional RTC and halting viral replication.[7]





Click to download full resolution via product page

Inhibition of SARS-CoV-2 replication by **FGA145** targeting Mpro.

## Inhibition of Viral Entry via Cathepsin L

Cathepsin L is a host cysteine protease found in endosomes.[9] For some viruses, such as SARS-CoV, after the virus enters the host cell via endocytosis, Cathepsin L is responsible for cleaving the viral spike (S) protein.[10][11] This cleavage event activates the fusogenic potential of the S protein, enabling the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[10] By inhibiting Cathepsin L, FGA145 can prevent the proteolytic activation of the S protein, thereby blocking viral entry into the host cell.[10]





Click to download full resolution via product page

Inhibition of viral entry by **FGA145** targeting Cathepsin L.

# Experimental Protocols Synthesis of Peptidyl Nitroalkenes

A general synthetic route for peptidyl nitroalkenes like **FGA145** starts from a protected amino acid, in this case, Boc-L-glutamic acid.[12] The synthesis involves several steps, including



amide bond formation and the introduction of the nitroalkene warhead, often via a Henry reaction followed by dehydration.[13][14]



Click to download full resolution via product page

General synthetic workflow for peptidyl nitroalkenes.

# SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is used to determine the inhibitory activity of compounds against the SARS-CoV-2 main protease.[15]

- Materials:
  - Recombinant SARS-CoV-2 Mpro enzyme
  - FRET-based substrate for Mpro (e.g., containing a fluorophore and a quencher separated by the Mpro cleavage sequence)
  - Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.3)
  - Dithiothreitol (DTT)
  - FGA145 and other test compounds
  - 384-well black plates
  - Fluorescence plate reader
- Procedure:
  - Prepare serial dilutions of FGA145 in the assay buffer.
  - In a 384-well plate, add the Mpro enzyme to each well (except for no-enzyme controls).



- Add the diluted FGA145 or control vehicle to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the FRET substrate to all wells.
- Immediately begin monitoring the fluorescence signal (e.g., excitation at 340 nm, emission at 490 nm) over time.
- Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
- Determine the percent inhibition for each concentration of FGA145 and calculate the IC50 value by fitting the data to a dose-response curve.
- To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using appropriate kinetic models (e.g., Morrison equation for tight-binding inhibitors).

## **Cathepsin L Enzymatic Assay**

This assay measures the inhibition of Cathepsin L activity.[16]

- Materials:
  - Recombinant human Cathepsin L
  - Fluorogenic substrate for Cathepsin L (e.g., Z-FR-AMC)
  - Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
  - DTT
  - FGA145 and other test compounds
  - 96-well black plates
  - Fluorescence plate reader



#### Procedure:

- Prepare serial dilutions of FGA145 in the assay buffer.
- Activate the Cathepsin L enzyme by pre-incubating with DTT in the assay buffer.
- In a 96-well plate, add the activated Cathepsin L to each well.
- Add the diluted FGA145 or control vehicle to the wells and incubate at room temperature.
- Initiate the reaction by adding the fluorogenic substrate.
- Monitor the increase in fluorescence (e.g., excitation at 380 nm, emission at 460 nm) over time.
- Calculate the reaction velocity and determine the IC50 and Ki values as described for the Mpro assay.

# **Cellular Antiviral Assay (SARS-CoV-2)**

This assay evaluates the ability of **FGA145** to inhibit viral replication in a cellular context.[5]

- Materials:
  - Huh-7-ACE2 cells (or other susceptible cell lines)
  - Complete cell culture medium
  - SARS-CoV-2 virus stock
  - FGA145
  - Reagents for quantifying viral replication (e.g., for RT-qPCR of viral RNA or for immunofluorescence staining of viral antigens)
  - 96-well cell culture plates
- Procedure:



- Seed Huh-7-ACE2 cells in 96-well plates and allow them to adhere overnight.
- Prepare serial dilutions of FGA145 in cell culture medium.
- Remove the old medium from the cells and add the medium containing the diluted
   FGA145.
- Incubate for a short period (e.g., 1-2 hours).
- Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
- Incubate the infected cells for a specified duration (e.g., 24-48 hours).
- After incubation, quantify the extent of viral replication. This can be done by:
  - Collecting the cell supernatant to measure viral RNA levels by RT-qPCR.
  - Fixing and permeabilizing the cells for immunofluorescence staining of a viral protein (e.g., nucleocapsid) and quantifying the number of infected cells.
- Calculate the percent inhibition of viral replication for each FGA145 concentration and determine the EC50 value.

# **Cytotoxicity Assay**

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.[5]

- Materials:
  - Huh-7-ACE2 cells
  - Complete cell culture medium
  - FGA145
  - Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo)
  - 96-well cell culture plates



#### Procedure:

- Seed Huh-7-ACE2 cells in 96-well plates.
- Add serial dilutions of FGA145 to the cells.
- Incubate for the same duration as the antiviral assay (e.g., 24-48 hours).
- Add the cell viability reagent to the wells according to the manufacturer's instructions.
- Measure the signal (absorbance or luminescence) using a plate reader.
- Calculate the percent cell viability for each FGA145 concentration relative to untreated control cells.
- Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

## Conclusion

**FGA145** is a potent peptidyl nitroalkene inhibitor of cysteine proteases with demonstrated activity against key viral and host targets. Its reversible covalent mechanism of action and significant in vitro efficacy against SARS-CoV-2 Mpro and Cathepsin L highlight its potential as a lead compound for the development of novel antiviral therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers in the field of drug discovery and development to further investigate **FGA145** and related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

### Foundational & Exploratory





- 3. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]
- 11. Cathepsin L Functionally Cleaves the Severe Acute Respiratory Syndrome Coronavirus Class I Fusion Protein Upstream of Rather than Adjacent to the Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Amino-Acid-Based Nitroalkenes [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. aurorabiolabs.com [aurorabiolabs.com]
- 16. resources.novusbio.com [resources.novusbio.com]
- To cite this document: BenchChem. [FGA145: A Technical Guide to a Peptidyl Nitroalkene Inhibitor of Cysteine Proteases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377170#fga145-as-a-peptidyl-nitroalkene-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com